molecular formula C10H10ClFN2O2 B8212967 (6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone

(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone

Cat. No.: B8212967
M. Wt: 244.65 g/mol
InChI Key: MGVIQMWQQCLXIK-UHFFFAOYSA-N
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Description

(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with a morpholino group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone can undergo several types of chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro and fluoro substituents, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The morpholino group further modulates its chemical properties, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-fluoropyridin-3-yl)(morpholino)methanone
  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine

Uniqueness

(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and morpholino groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c11-8-2-1-7(12)9(13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIQMWQQCLXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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